![molecular formula C14H24N2 B3155274 N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline CAS No. 796886-32-3](/img/structure/B3155274.png)
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline
Overview
Description
Scientific Research Applications
Subheading UV Spectral Behavior in Various Solvents
The ultraviolet (UV) spectra of derivatives of aniline, including N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline, have been studied extensively. Specifically, the UV spectra of aniline and its derivatives exhibit distinct behaviors in different solvents like n-hexane, 1,4-dioxan, ethanol, and water. The spectral characteristics are influenced by the solvent environment, showcasing the compound's versatile interactions in different mediums. This knowledge is crucial for applications in photochemistry and materials science where solvent interactions play a pivotal role (Cumper & Singleton, 1968).
Chemical Reactivity and Base Strength
Subheading Chemical Properties and pKa Variations
Research indicates that the chemical structure of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline impacts its basicity and reactivity. The introduction of N-alkyl and NN-dialkyl groups significantly alters the pKa of the anilinium ions. Such modifications in chemical structure and subsequent changes in basicity are vital for tailoring the compound for specific chemical reactions or applications in organic synthesis (Eastes, Aldridge, & Kamlet, 1969).
Catalysis and Selective Alkylation
Subheading Catalytic Role in Chemical Transformations
The compound plays a catalytic role in sequential transformations, particularly in the transesterification of cyclic carbonates and selective N-methylation of anilines. Such catalytic activities make it a valuable component in industrial chemistry for producing specific derivatives efficiently and selectively (Selva, Perosa, & Fabris, 2008).
Material Science and Polymerization
Subheading Contributions to Polymer Science
The compound's derivatives are involved in electropolymerization processes, contributing to the formation of electroactive or electroinactive polymer films. Understanding these polymerization processes is crucial for developing advanced materials with specific electrical properties (Oyama & Ohsaka, 1987).
properties
IUPAC Name |
N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4/h7-10,12,15H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVVSNIAAVGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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